
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring substituted with difluoro groups and a phenylbutenyl side chain. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the difluoro groups can be introduced via halogenation reactions.
Introduction of the Phenylbutenyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where the phenylbutenyl group is attached to the cyclohexane ring.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: The enantiomer of the compound with different stereochemistry.
4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the (S)-configuration, this compound lacks the specific stereochemistry.
N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the difluoro substitution.
Uniqueness
The presence of the (S)-configuration and difluoro groups in (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide imparts unique chemical and biological properties, such as increased stability, specific interactions with biological targets, and distinct reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C17H21F2NO |
|---|---|
Poids moléculaire |
293.35 g/mol |
Nom IUPAC |
4,4-difluoro-N-[(1S)-1-phenylbut-3-enyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H21F2NO/c1-2-6-15(13-7-4-3-5-8-13)20-16(21)14-9-11-17(18,19)12-10-14/h2-5,7-8,14-15H,1,6,9-12H2,(H,20,21)/t15-/m0/s1 |
Clé InChI |
PBMRBVGMWUSBRV-HNNXBMFYSA-N |
SMILES isomérique |
C=CC[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
SMILES canonique |
C=CCC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)
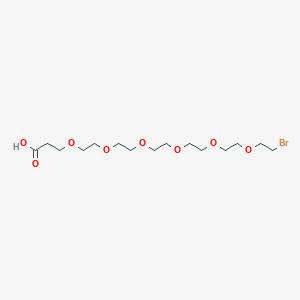
![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)


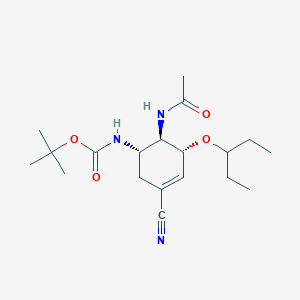
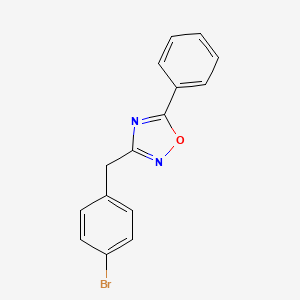
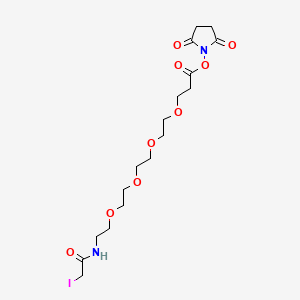
![5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)
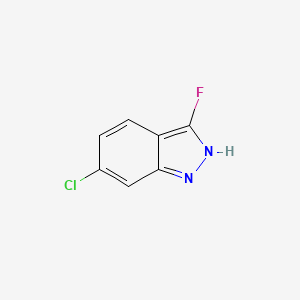
![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)

